4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid
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Overview
Description
4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulpho groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may require catalysts like palladium or specific acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its color properties. The molecular targets include various functional groups in organic molecules, allowing it to interact with a wide range of substrates. The pathways involved in its action include electron transfer processes and the formation of stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-((2-hydroxy-5-methylphenyl)azo)naphthalene-2,7-disulphonic acid
- 4-Hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonic acid
Uniqueness
4-Hydroxy-7-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-2-((7-sulpho-2-naphthyl)azo)naphthalenesulphonic acid is unique due to its specific structural configuration, which imparts distinct color properties and stability. Its ability to undergo various chemical reactions while maintaining its structural integrity makes it a valuable compound in multiple applications.
Properties
CAS No. |
93919-34-7 |
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Molecular Formula |
C37H26N6O12S3 |
Molecular Weight |
842.8 g/mol |
IUPAC Name |
4-hydroxy-7-[[5-hydroxy-8-sulfo-7-[(7-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C37H26N6O12S3/c44-32-19-31(42-41-26-8-6-20-7-11-27(56(47,48)49)16-21(20)14-26)36(58(53,54)55)30-18-25(10-13-29(30)32)39-37(46)38-24-9-12-28-22(15-24)17-33(57(50,51)52)34(35(28)45)43-40-23-4-2-1-3-5-23/h1-19,44-45H,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55) |
InChI Key |
LDKLPAISLIHHTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=C(C(=CC(=C5C=C4)O)N=NC6=CC7=C(C=C6)C=CC(=C7)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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